6-Chloro-2,8-dimethylquinoline-3-carboxylic acid
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Overview
Description
6-Chloro-2,8-dimethylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C12H10ClNO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid typically involves the chlorination of 2,8-dimethylquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of 6-chloro-2,8-dimethylquinoline. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chloro group in this compound can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, sodium hydroxide, ethanol or water as solvent.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 6-Chloro-2,8-dimethylquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-2,8-dimethylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 6-Chloro-2-methylquinoline-3-carboxylic acid
- 4-Chloro-6-methoxyquinoline-3-carboxylic acid
- 6-Chloro-8-methylquinoline-3-carboxylic acid
Comparison: 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
6-chloro-2,8-dimethylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-9(13)4-8-5-10(12(15)16)7(2)14-11(6)8/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKDDOVXIZQELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)C)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589133 |
Source
|
Record name | 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948289-26-7 |
Source
|
Record name | 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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